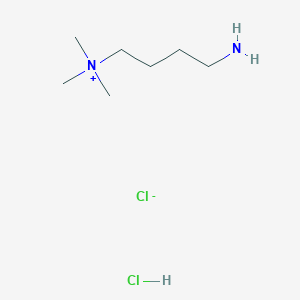

(4-Aminobutyl)trimethylazanium chloride hydrochloride

CAS No.: 1007222-85-6

Cat. No.: VC4192483

Molecular Formula: C7H20Cl2N2

Molecular Weight: 203.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007222-85-6 |

|---|---|

| Molecular Formula | C7H20Cl2N2 |

| Molecular Weight | 203.15 |

| IUPAC Name | 4-aminobutyl(trimethyl)azanium;chloride;hydrochloride |

| Standard InChI | InChI=1S/C7H19N2.2ClH/c1-9(2,3)7-5-4-6-8;;/h4-8H2,1-3H3;2*1H/q+1;;/p-1 |

| Standard InChI Key | BETPZPLDFLLYPG-UHFFFAOYSA-M |

| SMILES | C[N+](C)(C)CCCCN.Cl.[Cl-] |

Introduction

(4-Aminobutyl)trimethylazanium chloride hydrochloride is a quaternary ammonium salt with the molecular formula C7H20Cl2N2, although some sources may incorrectly list it as C5H13Cl2N. This compound is synthesized through the reaction of 4-aminobutylamine with trimethylamine in the presence of hydrochloric acid. It is widely used in various chemical and biological applications due to its unique properties.

Synthesis and Preparation

The synthesis of (4-Aminobutyl)trimethylazanium chloride hydrochloride involves a straightforward chemical reaction:

This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production involves scaling up this process using large reactors and optimizing reaction parameters such as temperature, pressure, and pH.

Applications in Research and Industry

This compound has diverse applications across various fields:

-

Chemistry: Used as a reagent in chemical reactions and synthesis processes.

-

Biology: Employed in studying cellular processes and as a component in buffer solutions.

-

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

-

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Biological Activity and Mechanism of Action

The biological activity of (4-Aminobutyl)trimethylazanium chloride hydrochloride is attributed to its interaction with molecular targets such as enzymes and receptors. It can modulate enzyme activity and bind to specific receptors, influencing cellular processes and biochemical pathways. This compound is also explored for its potential as a drug delivery agent due to its ability to enhance cellular uptake of therapeutic agents.

Comparative Analysis with Similar Compounds

The chloride form of this compound is distinct due to its specific counterion, which affects its solubility, reactivity, and biological interactions compared to its bromide, iodide, and sulfate counterparts.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-Aminobutyl)trimethylazanium bromide | CHBrN | Bromide counterion may alter solubility and reactivity |

| (4-Aminobutyl)trimethylazanium iodide | CHI N | Iodide counterion influences biological interactions |

| (4-Aminobutyl)trimethylazanium sulfate | CHOS N | Sulfate counterion affects solubility characteristics |

| (4-Aminobutyl)trimethylazanium chloride hydrochloride | C7H20Cl2N2 | Favorable solubility and reactivity profiles |

Therapeutic Potential

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume